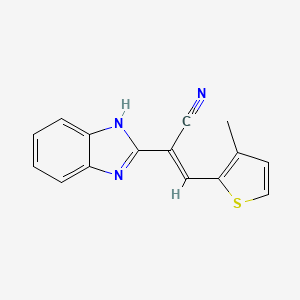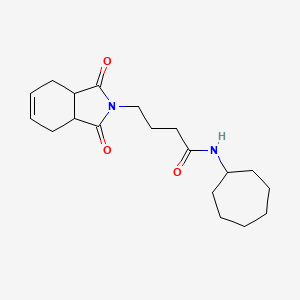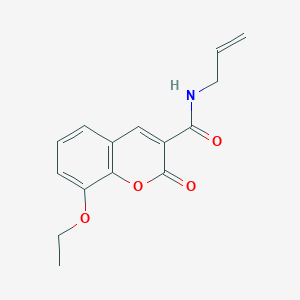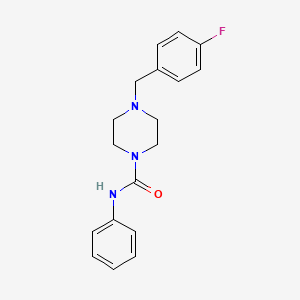![molecular formula C12H11ClN2O3S2 B5435294 ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5435294.png)
ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate, also known as CAY10566, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isothiazolecarboxylates, which have been shown to possess a wide range of biological activities.
科学的研究の応用
Ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer activities. In particular, this compound has been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
作用機序
The mechanism of action of ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the body's defense against cancer.
実験室実験の利点と制限
One of the main advantages of ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of this compound. Another area of interest is the identification of new targets and pathways that are regulated by this compound, which could lead to the development of new therapeutic applications. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
合成法
The synthesis of ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate involves a multi-step process that starts with the reaction of 2-chlorothiophene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions, including the addition of hydrazine hydrate, acetic anhydride, and phosphorus pentoxide, to yield this compound in high yield and purity.
特性
IUPAC Name |
ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-3-18-12(17)9-6(2)15-20-11(9)14-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFXLRJJGQOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)


![5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)
![3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5435252.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5435261.png)


![5-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5435268.png)
![3-cyclopentyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5435270.png)


![6-amino-4-[2-(2-furyl)-1-methylvinyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5435277.png)
![[6-oxo-6-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)hexyl]amine hydrochloride](/img/structure/B5435284.png)